molecular formula C21H21NO3 B2752577 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1795190-62-3

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2752577
CAS No.: 1795190-62-3
M. Wt: 335.403
InChI Key: IYBQKZFREANXBI-UHFFFAOYSA-N
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Description

N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic biphenyl carboxamide derivative characterized by a furan-2-yl-substituted hydroxypropyl chain attached to the amide nitrogen. The furan ring introduces unique electronic and steric properties, while the hydroxyl and methyl groups on the propyl chain may enhance solubility and influence intermolecular interactions.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-21(24,14-19-8-5-13-25-19)15-22-20(23)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,24H,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBQKZFREANXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the biphenyl structure .

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected [1,1'-Biphenyl]-4-carboxamide Derivatives

Compound Name Substituent on Amide Nitrogen Key Features Reference
N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-... 3-(Furan-2-yl)-2-hydroxy-2-methylpropyl Furan ring (π-π interactions), hydroxyl (H-bonding), methyl (steric bulk) N/A
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) Cyclooctyl Hydrophobic macrocycle, conformational flexibility
N-(Decahydronaphthalen-1-yl)-... (8) Decahydronaphthalen-1-yl Polycyclic hydrophobic group, rigid scaffold
N-(Bicyclo[2.2.1]heptan-2-yl)-... (4) Bicyclo[2.2.1]heptan-2-yl Bridged bicyclic system, steric hindrance
N-(1,3-Thiazol-2-yl)-... (Y030-2401) 1,3-Thiazol-2-yl Heteroaromatic ring (H-bond acceptor), sulfur atom (polar interactions)

Key Observations :

  • Hydrophobic vs. Polar Groups : Cyclooctyl (7) and decahydronaphthalen-1-yl (8) substituents prioritize hydrophobicity, likely enhancing membrane permeability. In contrast, the hydroxyl and furan groups in the target compound may improve aqueous solubility and target binding specificity .
  • Electronic Contributions : The thiazole ring in Y030-2401 provides a hydrogen bond acceptor site, analogous to the furan ring in the target compound, but with additional polarity due to sulfur .

Physicochemical Properties

Table 2: Physicochemical Comparison with N-(1,3-Thiazol-2-yl)-... (Y030-2401)

Property Target Compound (Estimated) N-(1,3-Thiazol-2-yl)-... (Y030-2401)
Molecular Weight ~325 g/mol 280.35 g/mol
logP ~3.5 (predicted) 4.005
Hydrogen Bond Donors 1 (hydroxyl) 1
Hydrogen Bond Acceptors 3 (amide + furan O) 3
Polar Surface Area ~60 Ų 33.536 Ų

Key Observations :

  • The target compound’s hydroxyl group and furan oxygen likely increase polarity compared to Y030-2401, as reflected in its higher polar surface area (estimated). However, its logP remains moderate due to the methyl group balancing hydrophilicity .

Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H17N1O3C_{16}H_{17}N_{1}O_{3} and a molecular weight of approximately 285.31 g/mol. Its structural features include a biphenyl moiety and a furan ring, which are significant for its biological interactions.

Antioxidant Activity

Research indicates that compounds with furan and biphenyl structures often exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that derivatives of furan can scavenge free radicals effectively, suggesting that this compound may possess similar properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it exhibits significant activity against various bacterial strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics, indicating its potential as a new antimicrobial agent.

Enzyme Inhibition

One of the critical mechanisms through which this compound exerts its effects is through enzyme inhibition. It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial targets in treating inflammatory diseases. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.

Case Studies

StudyFindings
Study 1 Evaluated the antioxidant capacity using DPPH assay; showed significant radical scavenging activity comparable to standard antioxidants.
Study 2 Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; reported minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics.
Study 3 Assessed enzyme inhibition in a murine model; demonstrated reduction in inflammation markers correlating with COX/LOX inhibition.

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules:

  • Radical Scavenging : The furan ring likely contributes to electron donation, neutralizing free radicals.
  • Enzyme Binding : The carboxamide group may facilitate binding to active sites on target enzymes, inhibiting their activity.
  • Cell Membrane Interaction : The biphenyl structure enhances lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets.

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide?

The compound can be synthesized via coupling reactions between activated biphenyl-4-carboxylic acid derivatives and substituted amines. Automated flash chromatography is recommended for purification, achieving yields up to 84% when using triplicate precipitation for intermediates with low solubility . Key steps include:

  • Activation of the biphenyl-4-carboxylic acid using coupling reagents (e.g., HATU or EDCI).
  • Reaction with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine under inert conditions.
  • Purification via automated flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate the carboxamide product.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Comprehensive characterization requires:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm structural integrity, particularly for verifying the furan moiety (δ 6.2–7.4 ppm) and biphenyl protons (δ 7.3–7.6 ppm) .
  • Mass spectrometry (MS) for molecular weight validation. Electrospray ionization (ESI) is preferred for polar intermediates .
  • High-performance liquid chromatography (HPLC) to assess purity (>95% by area normalization) .

Q. What preliminary biological screening methods are suitable for evaluating its activity?

Initial assays should focus on target engagement:

  • Enzyme inhibition assays (e.g., TRPC4/5 channels or proteasomes) using fluorogenic substrates to measure IC₅₀ values .
  • Cell viability assays (e.g., MTT or ATP-lite) in cancer cell lines (e.g., U-87 MG glioblastoma) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

SAR strategies include:

  • Substituent variation : Modifying the furan ring (e.g., thiophene replacement) or biphenyl group (e.g., fluorination at the 2'-position) to enhance binding affinity .
  • Stereochemical control : Introducing chiral centers in the hydroxypropyl chain to evaluate enantiomer-specific activity via chiral HPLC separation .
  • Metabolic stability testing : Using liver microsomes to identify metabolic hotspots (e.g., hydroxylation of the furan ring) and guide structural modifications .

Q. What methodologies resolve contradictions in biological activity data across different assay systems?

Discrepancies between in vitro and in vivo results can be addressed by:

  • Orthogonal assay validation : Repeating key experiments using alternative methods (e.g., SPR for binding affinity vs. TR-FRET for enzymatic activity) .
  • Pharmacokinetic profiling : Measuring plasma half-life and tissue distribution in rodent models to correlate exposure with efficacy .
  • Proteomic analysis : Identifying off-target interactions via pull-down assays or thermal shift profiling .

Q. How can in vivo efficacy be systematically evaluated in preclinical models?

Robust protocols include:

  • Xenograft models : Implanting NIH3T3/TPR-Met or U-87 MG cells into immunodeficient mice, followed by oral dosing (e.g., 50 mg/kg daily) and tumor volume monitoring .
  • Biomarker validation : Quantifying phospho-Met levels in tumor lysates via Western blot or ELISA to confirm target modulation .
  • Toxicity assessment : Monitoring body weight, liver enzymes (ALT/AST), and histopathology to rule out adverse effects .

Q. What strategies mitigate synthetic challenges in scaling up production for in vivo studies?

Scale-up considerations:

  • Solvent optimization : Replacing dichloromethane with toluene for safer large-scale reactions .
  • Catalyst recycling : Using immobilized Pd catalysts (e.g., Pd/C) in Suzuki-Miyaura couplings to reduce metal leaching .
  • Crystallization-driven purification : Leveraging the compound’s low solubility in hexane/ethyl acetate (1:1) for recrystallization .

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